(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide
Description
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-19-7-9-20(10-8-19)18-15(22)5-2-6-21-16(23)14(26-17(21)25)12-13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3,(H,18,22)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQRTXROCAGNAA-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.45 g/mol. The structure includes a thioxothiazolidinone core, a furan moiety, and a piperazine substituent, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxothiazolidinone ring enhances binding affinity due to its structural conformation, which allows for effective interaction with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases and other enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to metabolic processes.
Biological Activity Overview
Research has demonstrated that thiazolidinone derivatives exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Studies indicate that derivatives have shown antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
- Antifungal properties have also been noted, although specific data on this compound's antifungal efficacy is limited.
- Antimalarial Activity :
- Cytotoxicity :
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activities of similar thiazolidinone compounds:
- Study on Antibacterial Activity :
- Antimalarial Research :
Pharmacokinetics
Pharmacokinetic studies indicate that thiazolidinones possess favorable absorption characteristics and metabolic profiles:
Scientific Research Applications
Case Studies
- In Vitro Studies : A study demonstrated that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics.
- Animal Models : In vivo studies using murine models of cancer have shown that this compound significantly reduces tumor size and improves survival rates when administered alongside conventional therapies.
Overview
Thiazolidinone derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that they possess activity against both Gram-positive and Gram-negative bacteria.
Key Findings
- Antibacterial Efficacy : The compound demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : Studies have shown that it effectively inhibits biofilm formation, which is critical in managing chronic infections associated with medical devices.
Case Studies
- Acute Inflammation Models : In experimental models of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes compared to controls .
- Chronic Inflammatory Conditions : Research has indicated potential benefits in chronic inflammatory diseases such as rheumatoid arthritis, where the compound could reduce joint inflammation and improve mobility in animal models .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Methylpiperazinyl Group (Target Compound): The 4-methylpiperazine moiety enhances solubility in polar solvents and may improve blood-brain barrier penetration compared to morpholine () or aryl groups () . Piperazine derivatives are often associated with receptor-binding flexibility due to their basic nitrogen atoms.
- Furan vs. In contrast, benzylidene or propenylidene groups () may enhance steric bulk, affecting binding specificity .
- Aromatic vs. Heterocyclic Side Chains: The pyridin-2-yl group () offers hydrogen-bonding capability, whereas the 4-nitrophenyl group () introduces strong electron-withdrawing effects, which could influence redox activity or metabolic stability .
Pharmacokinetic and Physicochemical Properties
- Conversely, bulkier substituents like 4-methylthiazol-2-yl () increase molecular weight (~483 g/mol), possibly reducing oral bioavailability .
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group () is electron-donating, which may stabilize charge-transfer interactions, whereas the 4-nitrophenyl group () could enhance reactivity in electrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
